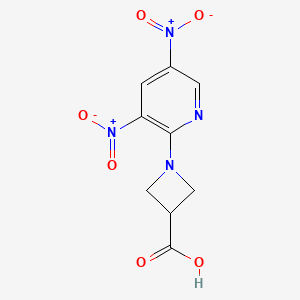

1-(3,5-二硝基吡啶-2-基)氮杂环丁烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic Acid is a chemical compound with the molecular formula C9H8N4O6 . It is a solid substance .

Synthesis Analysis

The synthesis of azetidines has been achieved through various methods. One such method involves visible-light-mediated intermolecular [2+2] photocycloadditions . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H9N3O4/c13-9(14)6-4-11(5-6)8-7(12(15)16)2-1-3-10-8/h1-3,6H,4-5H2,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving azetidines are diverse. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives have been achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .科学研究应用

- Fla-DNT’s Role : Fla-DNT serves as a fluorescent probe for rapid and specific H2S detection. It exhibits excellent selectivity, anti-interference properties, and a low detection limit (1.357 µM). The probe can detect H2S in water samples, track H2S production during food spoilage, and even image endogenous and exogenous H2S in living cells .

- Fla-DNT’s Role : Fla-DNT, with its 3,5-dinitropyridin-2-yl group, acts as a fluorescent probe for biothiols. The probe’s fluorescence is quenched by this electron-withdrawing group, and it turns on upon biothiol-triggered nucleophilic aromatic substitution .

Hydrogen Sulfide (H2S) Detection

Biothiol Sensing

作用机制

Target of Action

Azetidine derivatives are known to have biological activity and are used as building blocks in the preparation of proteinogenic and non-proteinogenic amino acids .

Biochemical Pathways

Again, without specific information, it’s difficult to say which biochemical pathways this compound affects. Azetidine derivatives are known to be involved in a variety of biological processes .

Result of Action

Azetidine derivatives are known to have a variety of biological effects, depending on their specific structure and the proteins they interact with .

属性

IUPAC Name |

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O6/c14-9(15)5-3-11(4-5)8-7(13(18)19)1-6(2-10-8)12(16)17/h1-2,5H,3-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFKZHUUQSVZQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533360.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2533361.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2533362.png)

![2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B2533365.png)

![N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2533366.png)

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2533369.png)

![Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2533375.png)